molecular formula C9H18O5S B14456353 1-Methyl 2-sulphooctanoate CAS No. 67633-90-3

1-Methyl 2-sulphooctanoate

Cat. No.: B14456353
CAS No.: 67633-90-3
M. Wt: 238.30 g/mol
InChI Key: WKYWCZMWVIFSDE-UHFFFAOYSA-N
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Description

1-Methyl 2-sulphooctanoate is an organic compound with a unique structure that includes a methyl group attached to the first carbon and a sulpho group attached to the second carbon of an octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulphooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulphooctanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl 2-sulphooctanoate undergoes various chemical reactions, including:

    Oxidation: The sulpho group can be oxidized to form sulphone derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong nucleophiles.

Major Products:

    Oxidation: Sulphone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl 2-sulphooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl 2-sulphooctanoate involves its interaction with specific molecular targets. The sulpho group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems.

Comparison with Similar Compounds

  • 1-Methyl 2-sulphobutanoate
  • 1-Methyl 2-sulphopentanoate
  • 1-Methyl 2-sulphohexanoate

Comparison: 1-Methyl 2-sulphooctanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to shorter chain analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Further studies on its properties and applications can unlock new possibilities for its use in science and technology.

Properties

CAS No.

67633-90-3

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

IUPAC Name

1-methoxy-1-oxooctane-2-sulfonic acid

InChI

InChI=1S/C9H18O5S/c1-3-4-5-6-7-8(9(10)14-2)15(11,12)13/h8H,3-7H2,1-2H3,(H,11,12,13)

InChI Key

WKYWCZMWVIFSDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC)S(=O)(=O)O

Origin of Product

United States

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